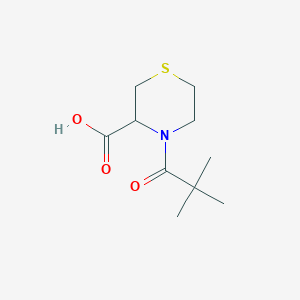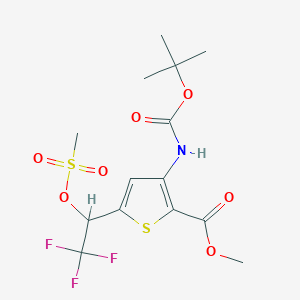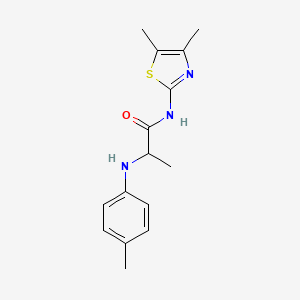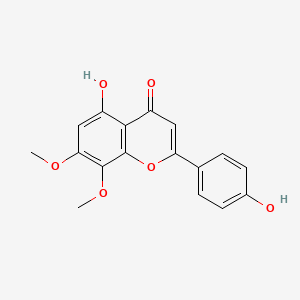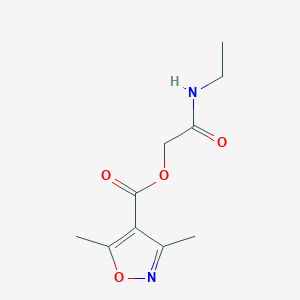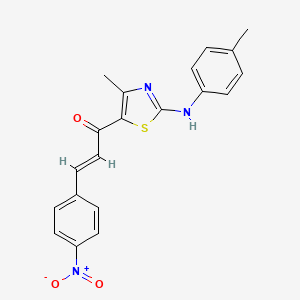
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(p-tolylamino)thiazole.
Introduction of the Nitro Group: The nitrophenyl group is introduced by nitration of a suitable aromatic precursor, such as 4-nitrobenzaldehyde.
Condensation Reaction: The final step involves a condensation reaction between 2-(p-tolylamino)thiazole and 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, leading to the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions:
- **Oxid
Propiedades
Fórmula molecular |
C20H17N3O3S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(E)-1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17N3O3S/c1-13-3-8-16(9-4-13)22-20-21-14(2)19(27-20)18(24)12-7-15-5-10-17(11-6-15)23(25)26/h3-12H,1-2H3,(H,21,22)/b12-7+ |
Clave InChI |
PTSJQKQGLCZJTL-KPKJPENVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


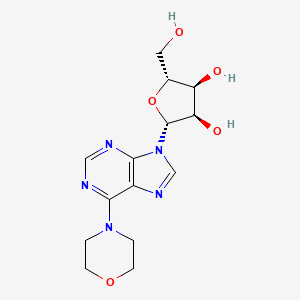
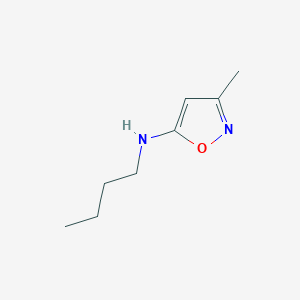
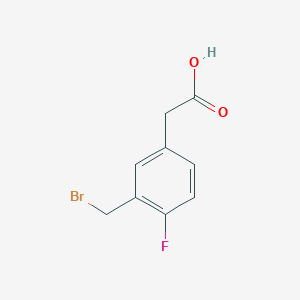
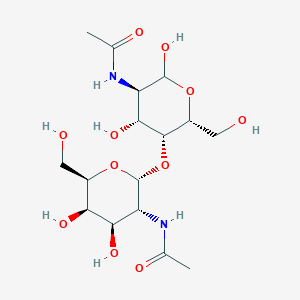
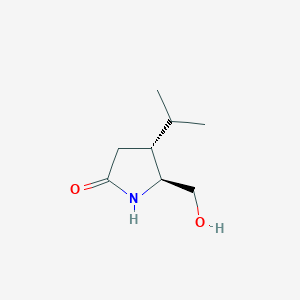
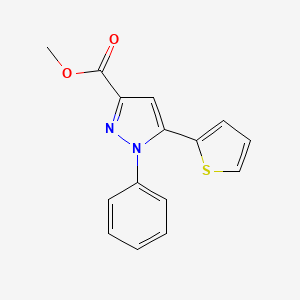
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
